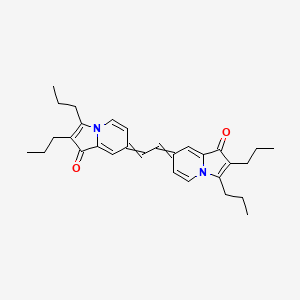
7,7'-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7,7’-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)” is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This compound is characterized by its unique structure, which includes two indolizine moieties connected by an ethane-1,2-diylidene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7,7’-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)” typically involves multi-step organic reactions. The starting materials might include 2,3-dipropylindolizine and ethane-1,2-dione. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
“7,7’-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “7,7’-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indolizine derivatives, such as:
- 2,3-dipropylindolizine
- 7,7’-(Methane-1,2-diylidene)bis(indolizine)
- 7,7’-(Propane-1,2-diylidene)bis(indolizine)
Uniqueness
“7,7’-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)” is unique due to its specific ethane-1,2-diylidene bridge and the presence of dipropyl groups. These structural features may confer distinct chemical and biological properties compared to other indolizine derivatives.
Propriétés
Numéro CAS |
86203-25-0 |
|---|---|
Formule moléculaire |
C30H36N2O2 |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
7-[2-(1-oxo-2,3-dipropylindolizin-7-ylidene)ethylidene]-2,3-dipropylindolizin-1-one |
InChI |
InChI=1S/C30H36N2O2/c1-5-9-23-25(11-7-3)31-17-15-21(19-27(31)29(23)33)13-14-22-16-18-32-26(12-8-4)24(10-6-2)30(34)28(32)20-22/h13-20H,5-12H2,1-4H3 |
Clé InChI |
YPOZRJPFKJOHOW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N2C=CC(=CC=C3C=CN4C(=C3)C(=O)C(=C4CCC)CCC)C=C2C1=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


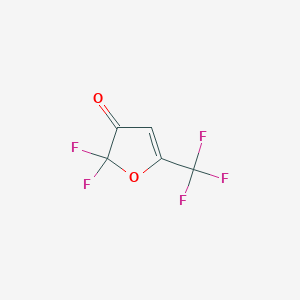
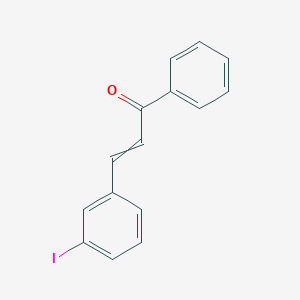
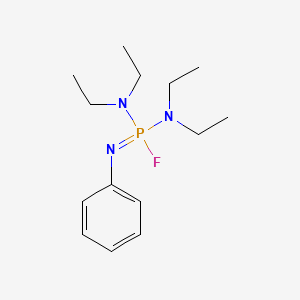
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
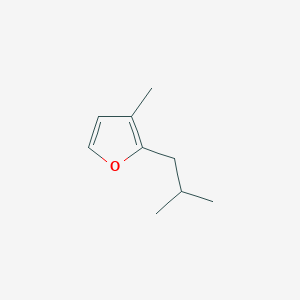
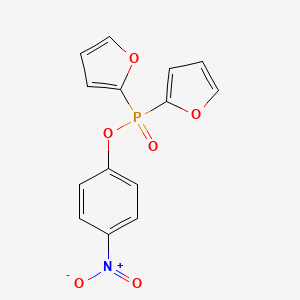
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
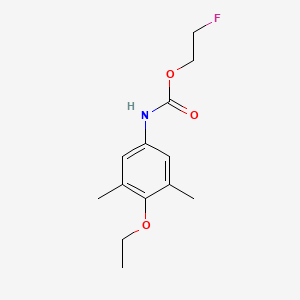
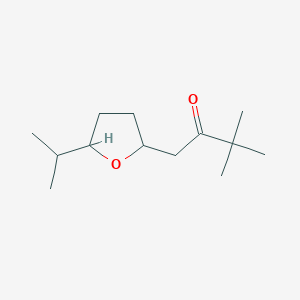
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
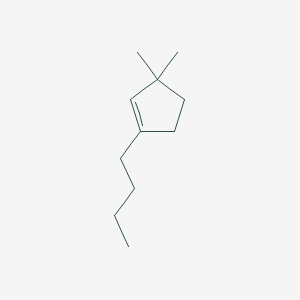
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)


